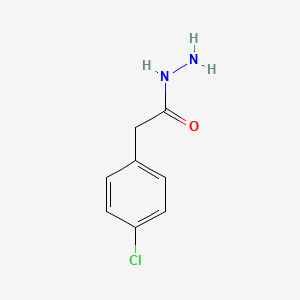

2-(4-Chlorophenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTSFZRZKFXXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332443 | |

| Record name | 2-(4-Chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-51-4 | |

| Record name | 4-Chlorobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)acetohydrazide and Its Derivatives for Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-(4-chlorophenyl)acetohydrazide and its subsequent derivatization into a variety of heterocyclic compounds with significant therapeutic potential. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Acetohydrazide Scaffold

Hydrazide-hydrazone derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The core structure, characterized by the azomethine group (-NH-N=CH-), is a key determinant of their pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] The focus of this guide, this compound, serves as a crucial intermediate for the synthesis of a diverse library of bioactive molecules. The presence of the 4-chlorophenyl moiety often enhances the biological activity of the resulting derivatives.[3]

This document will first detail the robust synthesis of the this compound core, followed by in-depth protocols for the synthesis of its key derivatives, including Schiff bases, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The rationale behind the experimental choices and potential biological applications will be discussed throughout.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a well-established two-step process that begins with the readily available 4-chlorophenylacetic acid.[4] The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 4-Chlorophenylacetic Acid

The initial step involves the Fischer esterification of 4-chlorophenylacetic acid to its corresponding ethyl ester. This acid-catalyzed reaction is a classic and efficient method for converting carboxylic acids to esters.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylacetic acid (1 equivalent) in absolute ethanol (5-10 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (4-chlorophenyl)acetate.

Causality of Experimental Choices:

-

Absolute Ethanol: Using an anhydrous alcohol minimizes the presence of water, which could otherwise lead to a competing hydrolysis reaction, reducing the ester yield.

-

Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Step 2: Hydrazinolysis of Ethyl (4-chlorophenyl)acetate

The second step is the nucleophilic acyl substitution reaction between the synthesized ester and hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable acetohydrazide.

Protocol:

-

Dissolve ethyl (4-chlorophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (an excess, typically 1.2-2 equivalents) dropwise to the solution at room temperature.[5]

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.[6]

-

Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate the precipitation of the product.[6]

-

Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.[6]

-

Dry the product under vacuum to yield this compound as a white solid. Further purification can be achieved by recrystallization from ethanol.[4]

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the reaction to completion.

-

Reflux: As with the esterification, heating increases the reaction rate.

-

Cooling and Precipitation: this compound has lower solubility in cold ethanol compared to the starting materials and by-products, allowing for its isolation by precipitation.

Synthesis of Bioactive Derivatives

The synthesized this compound is a versatile precursor for a variety of heterocyclic compounds with potential therapeutic applications. The following sections detail the synthesis of some key derivatives.

Schiff Bases (Hydrazones)

Schiff bases are synthesized through the condensation reaction of this compound with various aromatic aldehydes or ketones.[2] This reaction is typically acid-catalyzed.

Caption: General synthesis of Schiff base derivatives.

Protocol:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Add a few drops of glacial acetic acid as a catalyst.[2]

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[2]

-

Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.[2]

-

Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Biological Significance: Schiff bases derived from this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[7][8]

1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles can be synthesized from this compound through a multi-step process, often involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Protocol (Illustrative Example):

-

Thiosemicarbazide Formation: Reflux this compound with an appropriate isothiocyanate in ethanol to yield the corresponding N-substituted thiosemicarbazide.

-

Cyclization: The thiosemicarbazide is then cyclized to the 1,3,4-thiadiazole derivative by heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[9]

Biological Significance: 1,3,4-Thiadiazole derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and antiviral properties.[10][11]

1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved through several routes. One common method involves the reaction of the hydrazide with a suitable reagent to form an intermediate that is then cyclized.

Protocol (Illustrative Example):

-

Intermediate Formation: React this compound with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt.

-

Hydrazinolysis and Cyclization: Treatment of the dithiocarbazate with hydrazine hydrate leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole derivative.[12]

Biological Significance: 1,2,4-Triazole derivatives are a well-known class of compounds with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[12][13] Many commercially available drugs contain the 1,2,4-triazole core.

Data Presentation

The following table summarizes the key characteristics of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 104-106 |

| Ethyl (4-chlorophenyl)acetate | C₁₀H₁₁ClO₂ | 198.65 | - |

| This compound | C₈H₉ClN₂O | 184.63 | 157-159[4] |

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound and its conversion into various biologically relevant derivatives. The protocols presented are robust and based on established chemical principles, offering a solid foundation for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance as a key building block in the quest for novel therapeutic agents. Further exploration of the structure-activity relationships of these derivatives is a promising avenue for future research.

References

- Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024).

- Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (n.d.). National Institutes of Health.

- A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of. (n.d.). Benchchem.

- comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents. (n.d.). Benchchem.

- How is 4-Chlorophenylacetic acid synthesized?. (n.d.). Guidechem.

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.

- Scarcity of Direct Comparative Studies on 2-(2-Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds. (n.d.). Benchchem.

- Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. (2014). PubMed.

- Navigating the Bioactive Landscape of 2-(4-Chlorophenoxy)propanehydrazide Derivatives: A Technical Guide. (n.d.). Benchchem.

- Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. (n.d.). Benchchem.

- Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. (n.d.). Benchchem.

- Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. (n.d.). Benchchem.

- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024).

- identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. (n.d.). Benchchem.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021).

- Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation.

- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)acetohydrazide Compounds

Introduction: The Versatile Hydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] These compounds, characterized by the azomethine group (-CONH-N=CH-), are not only key intermediates in the synthesis of various heterocyclic systems but also exhibit significant pharmacological potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6] This technical guide focuses on the 2-(4-Chlorophenyl)acetohydrazide core and its derivatives, providing a comprehensive exploration of their mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The parent compound, this compound, serves as a crucial building block.[7] Through a straightforward condensation reaction with various aldehydes and ketones, the core hydrazide is transformed into a diverse library of hydrazone derivatives. This structural modification is pivotal, as the resulting N'-substituted compounds are often the primary drivers of the observed biological effects. This guide will delve into the established mechanisms through which these derivatives exert their therapeutic potential.

Core Synthesis Pathway: From Acid to Bioactive Hydrazone

The synthesis of this compound derivatives is a well-established and robust process, typically commencing with 4-chlorophenylacetic acid. The causality behind this multi-step approach is to sequentially build the necessary functional groups to arrive at the bioactive hydrazone.

-

Esterification: The initial step involves the conversion of the carboxylic acid to an ester, typically an ethyl ester. This is a protective step that activates the carbonyl group for the subsequent reaction.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate (NH₂NH₂·H₂O). The highly nucleophilic hydrazine displaces the ethoxy group to form the stable this compound intermediate.

-

Condensation: The final and most crucial step for generating biological activity is the condensation of the acetohydrazide with a selected aldehyde or ketone. This reaction forms the characteristic hydrazone linkage and allows for extensive structural diversification to modulate potency and selectivity.

Figure 1: General synthetic workflow for this compound derivatives.

Antimicrobial Mechanism of Action: Targeting Bacterial Replication

A primary and well-documented mechanism of action for the antibacterial effects of hydrazone derivatives is the inhibition of DNA gyrase.[3][8] This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair.[9] By targeting this enzyme, which is absent in higher eukaryotes, these compounds achieve selective antibacterial activity.

Inhibition of DNA Gyrase

Hydrazone derivatives are believed to bind to the active site of the DNA gyrase A subunit, preventing the resealing of the DNA strand after cleavage. This leads to an accumulation of double-strand breaks, ultimately triggering bacterial cell death.[6] The efficacy of this inhibition can be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Figure 2: Mechanism of DNA gyrase inhibition by hydrazone compounds.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is a self-validating system to confirm the inhibition of DNA gyrase activity. The principle is that active gyrase converts relaxed plasmid DNA into its supercoiled form, a change that can be visualized by agarose gel electrophoresis due to different migration rates.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.5 µg), and the test compound at various concentrations.[10][11]

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli or S. aureus).[10]

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[11]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[11]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a low voltage for an extended period (e.g., 12-20 hours) to achieve clear separation of relaxed and supercoiled DNA topoisomers.[11]

-

Visualization and Analysis: Visualize the DNA bands under UV light. A potent inhibitor will show a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities.[11]

Anticancer Mechanisms of Action: A Multi-pronged Attack

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through multiple, often interconnected, mechanisms to suppress tumor growth.[12]

Induction of Apoptosis

A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Hydrazone derivatives have been shown to trigger this process through the intrinsic (mitochondrial) pathway.[13]

-

Mechanism: These compounds can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of effector caspases, notably caspase-3, which execute the final stages of apoptosis.[13] Some hydrazonoyl halides have also been shown to induce apoptosis through a p53-mediated mechanism.[1][14]

Figure 3: Proposed intrinsic pathway of apoptosis induction by hydrazone derivatives.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Studies have shown that hydrazone derivatives can cause cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines.[2][15] This prevents the cells from progressing through the division cycle, thereby inhibiting tumor growth.

Inhibition of Pro-survival Signaling

Certain hydrazone derivatives have been found to inhibit critical cell survival pathways, such as the PI3K/AKT pathway.[2] The PI3K/AKT pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. Inhibition of this pathway by hydrazone compounds represents a targeted approach to anticancer therapy.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric assay to assess cell viability and determine the cytotoxic potential of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period, typically 48 or 72 hours.[4]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16][17]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[16]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the dose-response curve.

Anti-inflammatory Mechanism: COX Enzyme Inhibition

The anti-inflammatory properties of some hydrazone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5][6] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or colorimetric assay measures the peroxidase activity of COX enzymes to screen for inhibitors.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin, L-epinephrine), and purified COX-1 and COX-2 enzymes.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, co-factors, and the enzyme (COX-1 or COX-2). Add the test compound (dissolved in DMSO) and pre-incubate at 37°C for approximately 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

-

Detection: The amount of prostaglandin produced is then quantified, often using an ELISA-based method that measures PGE₂ levels.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values for both COX-1 and COX-2 are determined to assess potency and selectivity.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of the this compound scaffold, demonstrating the broad therapeutic potential.

| Compound Class/Derivative | Target/Assay | Cell Line/Organism | Activity (IC₅₀ / MIC) | Reference |

| Pyrazole-Hydrazone Derivative | COX-2 Inhibition | - | 0.58 µM | [1] |

| Quinazolinone-Hydrazone Derivative | E. coli DNA Gyrase | - | 3.19 µM | [3] |

| Quinoline-Hydrazone Derivative | S. aureus DNA Gyrase | - | 1.89 µM | |

| N-Acyl Hydrazone Derivative | COX-2 Inhibition | - | 0.143 µM | [8] |

| Pyridinone-Acetohydrazide | Cytotoxicity | HepG2 (Liver Cancer) | 0.18 µM | [6] |

| Pyridinone-Acetohydrazide | Cytotoxicity | MCF-7 (Breast Cancer) | 0.34 µM | [6] |

| Phthalazine Derivative | VEGFR-2 Inhibition | - | 0.148 µM | |

| Phthalazine Derivative | Cytotoxicity | HepG2 (Liver Cancer) | 0.09 µM | |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide | Cytotoxicity | PC-3 (Prostate Cancer) | 3.1 µM | [4] |

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated potent and multifaceted mechanisms of action against a range of pathological targets. The primary modes of action include the inhibition of bacterial DNA gyrase, the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of COX enzymes in inflammatory pathways. The ease of synthesis and the potential for extensive structural modification make this class of compounds highly attractive for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets, as well as conducting in-depth preclinical and clinical studies to translate these promising in vitro findings into tangible therapeutic benefits.

References

- Shawky, A. M., El-Sawy, E. R., Abdellatif, K. R. A., & El-Gazzar, M. G. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Anti-cancer agents in medicinal chemistry, 19(12), 1528–1541. [Link]

- Gümüş, M., Özcan, H. B., Kavak, E. D., Özcan, S., Köprülü, T. K., Acar, Ç., & Kaplancıklı, Z. A. (2024). Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. Bioorganic chemistry, 150, 107563. [Link]

- Patel, H., Sharma, T., Shaikh, M. S., Al-Ghorbani, M., Khan, J., & Shah, A. (2023). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 13(12), 8011-8024. [Link]

- Rowley, T. J., Johnson, E. G., & Rouzer, C. A. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (89), 51724. [Link]

- El-Sayed, M. A. A., Al-Ghorbani, M., & Abbas, S. Y. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules (Basel, Switzerland), 28(15), 5790. [Link]

- Abdelgawad, M. A., El-Gazzar, M. G., & Amr, A. E. G. E. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic chemistry, 73, 45–53. [Link]

- Shawky, A. M., El-Sawy, E. R., Abdellatif, K. R. A., & El-Gazzar, M. G. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1528-1541. [Link]

- Al-Omair, M. A., Ali, D., Al-Majid, A. M., Barakat, A., & Ali, R. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.

- Shawky, A. M., El-Sawy, E. R., Abdellatif, K. R. A., & El-Gazzar, M. G. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives.

- Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 703, 207–222. [Link]

- Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2025). Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking, MD Simulation, DFT Analysis and ADMET Predictions. Current Medicinal Chemistry. [Link]

- Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2025). Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions.

- Panda, J., & Ghosh, S. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. MOJ Bioorganic & Organic Chemistry, 1(6), 00039. [Link]

- Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2025). Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions. PubMed. [Link]

- Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]

- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International journal of molecular sciences, 22(17), 9389. [Link]

- Padmini, K., Preethi, P. J., & Kumar, V. S. (2014). A Review on Biological Importance of Hydrazones. SciSpace. [Link]

- El-Naggar, A. M., Abdu-Allah, H. H. M., El-Sawy, E. R., & El-Gazzar, M. G. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC medicinal chemistry, 15(7), 2097–2118. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 456734, this compound. [Link]

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed. [Link]

- Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

- Nakayama, K., Takayama, K., & Kido, Y. (2013). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial agents and chemotherapy, 57(7), 3236–3242. [Link]

- Küçükgüzel, I., Tatar, E., & Küçükgüzel, Ş. G. (2013). Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents. Archiv der Pharmazie, 346(12), 894–906. [Link]

- Mlejnek, P., & Doležel, P. (2015). Time-course of apoptosis induction in carbonyl cyanide m-chlorophenylhydrazone (CCCP)-treated HL-60 cells.

- Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

- Sanna, V., & Sechi, M. (2012). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & medicinal chemistry letters, 22(3), 1305–1310. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 456734, this compound. [Link]

- Liu, Y., Zhang, Y., & Zhang, Y. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Molecules (Basel, Switzerland), 21(9), 1159. [Link]

Sources

- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H9ClN2O | CID 456734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Anticancer Potential of 2-(4-Chlorophenyl)acetohydrazide

Foreword: The Rationale for Investigation

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities, including notable anticancer properties.[1][2] These molecules and their derivatives are synthetically accessible and offer vast opportunities for structural modification to optimize their therapeutic index.[3][4] This guide focuses on a specific, yet promising candidate: 2-(4-Chlorophenyl)acetohydrazide. The presence of the chlorophenyl moiety is a common feature in many biologically active compounds, and its combination with the acetohydrazide core warrants a thorough investigation into its potential as an anticancer therapeutic.

This document is structured to serve as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a logical, field-proven framework for the systematic evaluation of this compound, from initial in vitro screening to preliminary mechanistic elucidation and in vivo validation. Every proposed experimental step is grounded in established scientific principles to ensure the generation of robust and reliable data.

Part 1: Foundational Assessment - In Vitro Cytotoxicity Screening

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines. This foundational screen provides essential data on the compound's potency and spectrum of activity.

The Principle of Differential Cytotoxicity

A promising anticancer agent should exhibit potent activity against cancer cells while displaying minimal toxicity towards normal, healthy cells. Therefore, the initial screening panel should ideally include both cancerous and non-cancerous cell lines (e.g., human fibroblasts) to establish a preliminary therapeutic window.

Recommended Cell Line Panel

A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. A suggested starting panel could include:

-

MCF-7: Estrogen receptor-positive breast adenocarcinoma

-

MDA-MB-231: Triple-negative breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical adenocarcinoma

-

PC-3: Prostate adenocarcinoma

-

HCT-116: Colorectal carcinoma

-

L-929 or MRC-5: Non-cancerous fibroblast cell lines for selectivity assessment

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Methodology:

-

Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Summary Table

All quantitative cytotoxicity data should be summarized in a clear and concise table for easy comparison of the compound's potency across different cell lines.

| Cell Line | Cancer Type | IC₅₀ of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HeLa | Cervical Adenocarcinoma | Experimental Value |

| PC-3 | Prostate Adenocarcinoma | Experimental Value |

| HCT-116 | Colorectal Carcinoma | Experimental Value |

| L-929 | Non-cancerous Fibroblast | Experimental Value |

Part 2: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next logical step is to investigate how this compound induces cell death. The two primary mechanisms of anticancer drug action are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Investigation of Apoptosis Induction

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their function by inducing apoptosis in cancer cells.[7][8]

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspases are a family of proteases that are essential executioners of apoptosis. Measuring the activity of caspase-3 and -7 provides direct evidence of apoptosis induction.[9][10]

Methodology:

-

Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells to release their cytoplasmic contents.

-

Assay Reaction: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates.

-

Signal Measurement: Incubate at room temperature to allow for substrate cleavage by active caspases. Measure the resulting luminescent or fluorescent signal, which is proportional to caspase activity.

Investigation of Cell Cycle Arrest

Many anticancer drugs function by interrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[11][12]

This method uses the DNA-intercalating dye propidium iodide to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cells with propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualization of Proposed Mechanisms

The following diagrams illustrate the logical workflow for investigating the mechanism of action and the potential signaling pathways involved, based on the known activities of related hydrazide-hydrazone compounds.[3][4]

Caption: Experimental workflow for in vitro anticancer evaluation.

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tpcj.org [tpcj.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. med.virginia.edu [med.virginia.edu]

Anticonvulsant Activity of Novel Acetohydrazide Derivatives: A Technical Guide

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many existing drugs are associated with undesirable side effects like sedation, neurotoxicity, and cognitive impairment.[1][2] This necessitates the continued search for novel, more effective, and safer therapeutic agents.[2][3] Among the various chemical scaffolds explored, hydrazide-hydrazone derivatives, which contain the characteristic —CO—NHN=CH— functional group, have emerged as a promising class of compounds with significant potential for anticonvulsant drug development.[1][4] This guide provides an in-depth technical overview of the synthesis, preclinical evaluation, and structure-activity relationships of novel acetohydrazide derivatives as potential anticonvulsant agents.

Chemical Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives typically involves a multi-step process that allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). A common synthetic route begins with the reaction of a substituted acid with thionyl chloride to form an acid chloride, which is then reacted with hydrazine hydrate to produce a key hydrazide intermediate. This intermediate is subsequently condensed with various substituted aldehydes or ketones to yield the final acetohydrazide (or more broadly, hydrazone) derivatives.[2][5]

This modular approach is highly advantageous for medicinal chemistry campaigns as it allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Caption: General synthetic scheme for novel acetohydrazide derivatives.

Pharmacological Evaluation: A Validated Preclinical Workflow

The preclinical assessment of novel compounds for anticonvulsant activity relies on a standardized workflow using well-established animal models.[6] This process is designed to identify compounds with potential therapeutic efficacy and to characterize their profile of activity and potential for adverse effects. The primary screening phase typically involves two key seizure models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[7]

Anticonvulsant Screening Workflow

Caption: Preclinical workflow for evaluating anticonvulsant candidates.

Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone model for identifying drugs that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[6][7][8] The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[8]

Experimental Protocol: MES Test

-

Animal Selection: Adult albino mice (25-30g) or rats (150-200g) are used.[9] Animals are screened 24 hours prior to the experiment to ensure they exhibit a consistent tonic-clonic seizure in response to the electrical stimulus.

-

Grouping and Administration: Animals are divided into groups: a control group receiving the vehicle (e.g., normal saline), a positive control group receiving a standard drug (e.g., Phenytoin, Carbamazepine), and test groups receiving the novel acetohydrazide derivative at various doses (e.g., 30, 100, 300 mg/kg) via intraperitoneal (i.p.) injection.

-

Stimulation: After a predetermined pretreatment time (typically 30-60 minutes), an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes using an electroconvulsometer.[6][9]

-

Observation: Animals are observed for the presence or absence of the hind limb tonic extension. Protection is defined as the complete absence of this phase.

-

Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify agents that raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[7][10] It works by administering a chemical convulsant, pentylenetetrazole (PTZ), which is a noncompetitive antagonist of GABA-A receptors.[10]

Experimental Protocol: scPTZ Test

-

Animal Selection and Grouping: As with the MES test, mice are divided into control, positive control (e.g., Ethosuximide), and test groups.

-

Drug Administration: The vehicle, standard drug, or test compound is administered i.p.

-

Convulsant Challenge: After the appropriate pretreatment time, a convulsant dose of PTZ (e.g., 80-85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[10]

-

Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the onset of seizures, characterized by clonic spasms lasting for at least 5 seconds. The primary endpoint is the failure to observe this seizure threshold.

-

Quantification: The ED₅₀ is determined as the dose that protects 50% of the animals from the threshold seizure.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of developing new AEDs is to ensure a wide separation between anticonvulsant efficacy and adverse effects, particularly motor impairment.[11] The rotarod test is the most common method for assessing neurotoxicity in rodents by measuring motor coordination and balance.[12][13]

Experimental Protocol: Rotarod Test

-

Apparatus: A rotarod apparatus consists of a rotating rod, typically with a non-slippery surface, divided into lanes to test multiple animals simultaneously.[13]

-

Training: Prior to the test day, animals are trained on the rotarod at a constant, slow speed (e.g., 4-5 rpm) for several trials to acclimate them to the task.[13]

-

Test Procedure: On the test day, animals are administered the test compound or vehicle. At the time of peak effect (determined from the MES/scPTZ tests), they are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[12][13]

-

Endpoint: The latency to fall from the rod is recorded. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.[14]

-

Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Structure-Activity Relationship (SAR) and Therapeutic Index

The data gathered from these preclinical tests are crucial for establishing a structure-activity relationship (SAR). By synthesizing and testing a series of related acetohydrazide derivatives, researchers can identify the chemical features that enhance anticonvulsant activity and reduce toxicity.[15][16] Key modifications often involve altering the substituents on the aromatic rings of the molecule.

The ultimate goal is to identify compounds with a high Protective Index (PI) , which is a measure of the drug's margin of safety. It is calculated as:

PI = TD₅₀ (Rotarod) / ED₅₀ (MES or scPTZ)

A higher PI indicates a wider gap between the dose required for therapeutic effect and the dose causing motor impairment, a highly desirable feature for a new AED.[17]

Illustrative Data Summary

| Compound ID | R-Group Substitution | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) |

| Std-1 | Phenytoin | 9.5 | > 100 | 68.5 | 7.2 |

| AH-01 | 4-Chloro-phenyl | 35.2 | 88.1 | > 300 | > 8.5 |

| AH-02 | 4-Methoxy-phenyl | 48.9 | > 100 | > 300 | > 6.1 |

| AH-03 | 2,4-Dichloro-phenyl | 29.7 | 75.4 | 250 | 8.4 |

| AH-04 | Unsubstituted-phenyl | 60.1 | > 100 | > 300 | > 5.0 |

Note: This table contains hypothetical data for illustrative purposes.

Analysis of such data can reveal important trends. For instance, electron-withdrawing groups like chlorine at the para-position of a phenyl ring might be essential for high potency in the MES test, suggesting a potential interaction with voltage-gated sodium channels.[3][17]

Proposed Mechanisms of Action

While the precise mechanisms are often elucidated later in development, the activity profile of acetohydrazide derivatives in preclinical models can provide valuable clues.

-

Activity in the MES test strongly suggests an ability to prevent seizure spread. This is a hallmark of drugs that act on voltage-gated sodium channels, similar to established drugs like phenytoin and carbamazepine.[17][18]

-

Activity in the scPTZ test points towards an effect on GABAergic neurotransmission or T-type calcium channels, mechanisms associated with raising the seizure threshold.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. saspublishers.com [saspublishers.com]

- 3. rfppl.co.in [rfppl.co.in]

- 4. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpp.com [ijpp.com]

- 7. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 10. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. ijpsr.com [ijpsr.com]

- 12. mmpc.org [mmpc.org]

- 13. biomed-easy.com [biomed-easy.com]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 17. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of Activity: A Deep Dive into the Structure-Activity Relationship of 2-(4-Chlorophenyl)acetohydrazide

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-(4-chlorophenyl)acetohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile cornerstone for the development of a wide array of therapeutic agents. Its inherent structural features—a substituted phenyl ring, a flexible acetyl linker, and a reactive hydrazide moiety—provide a rich canvas for chemical modification and optimization. This technical guide delves into the intricate structure-activity relationships (SAR) of this core, synthesizing data from numerous studies to provide a comprehensive understanding of how molecular architecture dictates biological function. We will explore the synthesis of the core molecule and its derivatives, dissect the impact of substitutions on its antimicrobial and anti-inflammatory activities, and provide detailed, field-proven protocols for its study. This document is intended to be a vital resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.

Introduction: The Hydrazide Hub

Hydrazides and their subsequent derivatives, particularly hydrazones, represent a cornerstone in modern medicinal chemistry. The unique physicochemical properties of the hydrazide functional group (-CONHNH2) allow it to act as a versatile pharmacophore and a key building block for more complex heterocyclic systems.[1][2] The presence of the azomethine proton (-NHN=CH-) in hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, is a critical determinant of their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3]

The core molecule of interest, this compound, has emerged as a particularly fruitful starting point for drug discovery endeavors. The 4-chlorophenyl group imparts a degree of lipophilicity and specific electronic properties that often enhance biological activity. This guide will systematically explore the SAR of this molecule, providing a logical framework for its optimization.

Synthesis of the this compound Core and Its Derivatives

The synthesis of this compound is a robust and well-established two-step process that begins with the corresponding carboxylic acid. This straightforward approach allows for the efficient production of the core molecule, which can then be further elaborated into a diverse library of derivatives.

Core Synthesis Workflow

The synthetic pathway to this compound is predicated on two fundamental organic reactions: Fischer esterification and hydrazinolysis.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 2-(4-chlorophenyl)acetate (Esterification)

-

Rationale: The initial esterification step converts the carboxylic acid into a more reactive ester, which is amenable to nucleophilic attack by hydrazine in the subsequent step. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-chlorophenyl)acetic acid (1.0 eq.) in absolute ethanol (5-10 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-chlorophenyl)acetate. The product can be purified by vacuum distillation if necessary.[4]

-

Protocol 2.2.2: Synthesis of this compound (Hydrazinolysis)

-

Rationale: Hydrazinolysis is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.

-

Procedure:

-

Dissolve ethyl 2-(4-chlorophenyl)acetate (1.0 eq.) in absolute ethanol (5-10 volumes) in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.5-2.0 eq.) dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white solid.[4]

-

Protocol 2.2.3: General Synthesis of Hydrazone Derivatives

-

Rationale: The condensation of the synthesized hydrazide with various aldehydes or ketones is a facile method to generate a diverse library of hydrazone derivatives. This reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon of the aldehyde or ketone.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature. The hydrazone product often precipitates and can be collected by filtration.

-

Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent can be performed for further purification.[5]

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the hydrazide moiety.

The Role of the Phenyl Ring and its Substituents

The 4-chloro substituent on the phenyl ring is a recurring motif in many biologically active compounds. Its electron-withdrawing nature and lipophilicity play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Position of the Halogen: While this guide focuses on the 4-chloro derivative, studies on related phenylacetohydrazides indicate that the position of the halogen substituent is critical. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogen at the para-position, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibited high antimicrobial activity due to increased lipophilicity, which facilitates passage through the microbial cell membrane.[6]

-

Nature of the Substituent: The electronic properties of the substituent are paramount. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the antimicrobial activity of quinoline hydrazones.[7] Conversely, in a study of phenylmethylenehydantoins as anticonvulsants, polar substituents like -NO2, -CN, and -OH were found to be detrimental to activity, while alkyl and halogeno groups were favorable.[8] This highlights that the optimal substituent is highly dependent on the biological target and the desired therapeutic effect.

Modifications of the Hydrazide Moiety

The hydrazide functional group is a key site for derivatization, most commonly through the formation of hydrazones. The SAR of these hydrazones is largely dictated by the nature of the aldehyde or ketone used in their synthesis.

-

Aromatic vs. Aliphatic Substituents: The condensation of this compound with various aromatic and heteroaromatic aldehydes has yielded compounds with significant antimicrobial and anti-inflammatory activities. The electronic nature of the substituents on the aromatic ring of the aldehyde-derived portion significantly impacts activity.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan, thiophene, and pyridine, often leads to enhanced biological activity. For example, in a series of hydrazones derived from 4-(4-chlorophenyl)cyclohexanecarboxylic acid, derivatives bearing nitrogen-containing heterocycles like pyridine and quinoline showed excellent antibacterial activity.

The general SAR principles for hydrazone derivatives can be summarized as follows:

Caption: Key SAR takeaways for this compound derivatives.

Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a range of promising biological activities, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives is well-documented. A key mechanism of action is the inhibition of essential bacterial enzymes.

-

DNA Gyrase Inhibition: Many hydrazone analogs are believed to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[3] By binding to the active site of this enzyme, these compounds can effectively halt bacterial proliferation.

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |

| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | S. aureus | Active | [9] |

| Imidazole derivatives from this compound | S. aureus, E. coli | Moderate to good | [10] |

| Hydrazones of 4-(4-chlorophenyl)cyclohexanecarboxylic acid | S. aureus, P. aeruginosa | MIC = 32-64 µg/mL | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many hydrazide-hydrazone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3]

Protocol 4.2.1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.

-

Procedure:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated control.

-

Conclusion and Future Directions

The this compound scaffold is a testament to the power of a well-designed molecular core in drug discovery. Its synthetic tractability and the rich SAR landscape of its derivatives make it an enduringly attractive starting point for the development of novel antimicrobial and anti-inflammatory agents. Future research should focus on systematic QSAR studies to quantitatively model the relationship between the physicochemical properties of substituents and biological activity. Furthermore, the exploration of this scaffold for other therapeutic targets, such as anticonvulsant and anticancer agents, warrants continued investigation. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of hydrazide-based therapeutics.

References

- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

- ResearchGate. (2019). Synthesis & Characterization of 2-(Substituted-Phenyl)

- PubMed Central (PMC). (n.d.).

- PubMed Central (PMC). (n.d.).

- ResearchGate. (2008). Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamide. [Link]

- ResearchGate. (2015).

- PubMed Central (PMC). (2020).

- PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

- Impact Factor. (2015).

- ResearchGate. (2016). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. [Link]

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

- PubMed. (2021).

- National Institutes of Health (NIH). (2022).

- PubMed. (2005). Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. [Link]

- PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]

- MDPI. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

- Der Pharma Chemica. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. [Link]

- ResearchGate. (2005). Design and biological evaluation of phenyl-substituted analogs of β-phenylethylidenehydrazine | Request PDF. [Link]

- PubMed Central (PMC). (2022).

- ResearchGate. (2023). (PDF) Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]

- PubMed Central (PMC). (2025). Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]

- ResearchGate. (n.d.).

- MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

- PubMed Central (PMC). (n.d.).

- PubMed. (n.d.).

Sources

- 1. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eu-opensci.org [eu-opensci.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Preliminary In Silico Docking Studies of 2-(4-Chlorophenyl)acetohydrazide

Abstract

In the modern drug discovery landscape, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This technical guide provides a comprehensive, in-depth protocol for conducting preliminary in silico molecular docking studies on 2-(4-Chlorophenyl)acetohydrazide, a molecule of interest due to the known biological activities of the hydrazide scaffold.[2][3] We will detail the scientific rationale behind each step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating framework to ensure the scientific integrity of the findings. The methodologies described herein utilize widely accessible tools and are grounded in established best practices to provide a robust starting point for virtual screening and lead identification.

Introduction: The Rationale for In Silico Investigation

The process of bringing a new drug to market is notoriously long and expensive. In silico techniques, particularly molecular docking, have emerged as powerful tools to mitigate these challenges.[4][5] Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing us to estimate the strength of their interaction at an atomic level.[6] This predictive capability enables the high-throughput virtual screening of vast chemical libraries to identify promising candidates before committing to resource-intensive laboratory synthesis and testing.[1]

The subject of this guide, this compound (PubChem CID: 456734), belongs to the hydrazide class of compounds.[7] Hydrazide-hydrazone derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] Specifically, the antimicrobial action of similar compounds has been attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[3] This established biological potential makes this compound an excellent candidate for preliminary computational investigation to explore its potential binding interactions with various therapeutic targets.

This guide will provide a step-by-step workflow for a preliminary docking study, establishing a foundation for more extensive virtual screening or lead optimization projects.

The In Silico Docking Workflow: A Methodological Overview

A successful docking study is built on a foundation of meticulous preparation and logical execution. The process can be broken down into four key stages: Ligand Preparation, Target Selection and Preparation, Docking Simulation, and Results Analysis. Each stage is critical for the validity and reliability of the final output.

Caption: A high-level overview of the molecular docking workflow.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, as our primary simulation tool.

Part I: Ligand Preparation

The ligand must be converted from a 2D representation into a three-dimensional structure with correct charges and atom types. This is a critical step, as docking algorithms rely on an accurate 3D conformation.[8]

Protocol:

-

Obtain Ligand Structure: Download the 2D structure of this compound from the PubChem database (CID 456734) in SDF format.[7]

-

2D to 3D Conversion: Use a chemical data conversion tool like OpenBabel.[9] This tool will generate a 3D conformation from the 2D structure. It is crucial to add hydrogens, as they are often omitted in 2D files but are essential for interactions like hydrogen bonds.[10]

-

Energy Minimization: The initial 3D structure may not be in its lowest energy state. Perform an energy minimization using a force field (e.g., MMFF94) within a program like Avogadro or UCSF Chimera to obtain a more stable conformation.

-

Final File Preparation:

-

Causality: Docking programs like AutoDock Vina require a specific file format, PDBQT, which includes atomic coordinates, partial charges (Gasteiger charges are commonly used for the ligand), and information about rotatable bonds (torsions).[6][8][11]

-

Action: Use AutoDock Tools (ADT) to assign charges, define rotatable bonds, and save the final prepared ligand as ligand.pdbqt.[4]

-

Part II: Target Protein Selection and Preparation

The choice of the protein target is dictated by the therapeutic hypothesis. Given the known antimicrobial activity of similar hydrazides, a relevant bacterial enzyme is a logical starting point.[3] We will select E. coli DNA Gyrase B as a hypothetical target.

Protocol:

-

Target Selection & Retrieval:

-

Rationale: The quality of the protein crystal structure is paramount. A high-resolution structure (<2.5 Å) without missing residues in the active site is ideal.[12] The presence of a co-crystallized ligand helps to identify the correct binding pocket.[12]

-